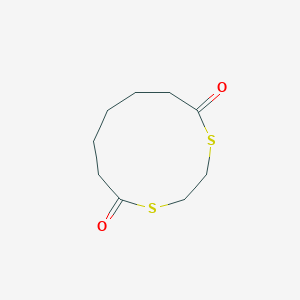
1,4-Dithiacycloundecane-5,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dithiacycloundecane-5,11-dione is a chemical compound characterized by a unique structure that includes two sulfur atoms and two ketone groups within an eleven-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dithiacycloundecane-5,11-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate dithiol precursors under controlled conditions. For instance, the reaction of 1,4-dithiane-2,5-diol with suitable reagents can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dithiacycloundecane-5,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,4-Dithiacycloundecane-5,11-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying sulfur-containing biomolecules.
Industry: Used in the development of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1,4-Dithiacycloundecane-5,11-dione involves its interaction with molecular targets through its sulfur and ketone groups. These functional groups can form bonds with various substrates, facilitating reactions such as oxidation and reduction. The compound’s ability to undergo nucleophilic substitution also allows it to modify other molecules, making it useful in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dithiane-2,5-diol: A precursor in the synthesis of 1,4-Dithiacycloundecane-5,11-dione.
Cyclohexane-1,3-dione: Another cyclic diketone with different reactivity.
1,3-Dithiane: A sulfur-containing compound with similar chemical properties.
Uniqueness
This compound is unique due to its eleven-membered ring structure, which imparts distinct chemical properties compared to smaller cyclic compounds. Its combination of sulfur and ketone groups allows for versatile reactivity, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
89863-24-1 |
|---|---|
Molekularformel |
C9H14O2S2 |
Molekulargewicht |
218.3 g/mol |
IUPAC-Name |
1,4-dithiacycloundecane-5,11-dione |
InChI |
InChI=1S/C9H14O2S2/c10-8-4-2-1-3-5-9(11)13-7-6-12-8/h1-7H2 |
InChI-Schlüssel |
IGNOFGPZTCETQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)SCCSC(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


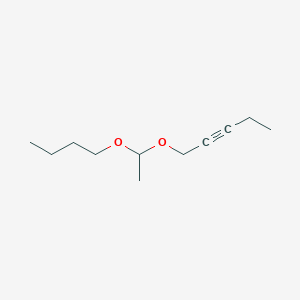
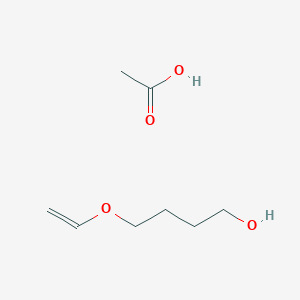
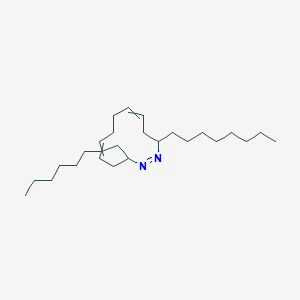
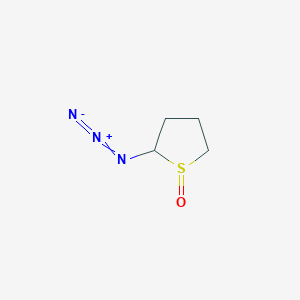
![5-(Morpholin-4-yl)-5H-indeno[1,2-b]pyridine](/img/structure/B14396401.png)

![2'-Ethoxy-5-hydroxy-4',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14396414.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(2-hydroxyethyl)amino]but-2-en-1-one}](/img/structure/B14396421.png)
![[Ethoxy(methyl)phosphoryl]methyl methanesulfonate](/img/structure/B14396427.png)
![N,N'-[Dodecane-1,12-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dioctanamide](/img/structure/B14396440.png)

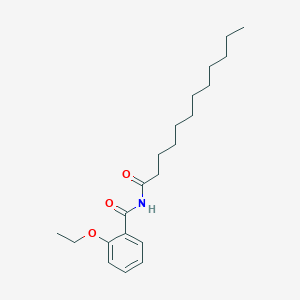

![Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate](/img/structure/B14396458.png)
